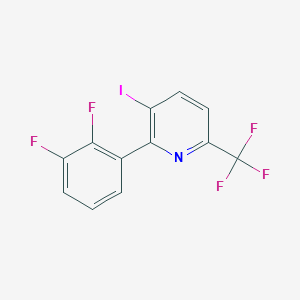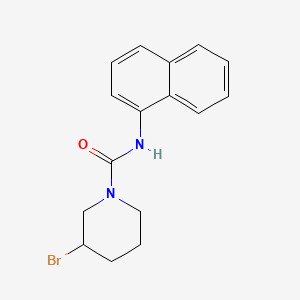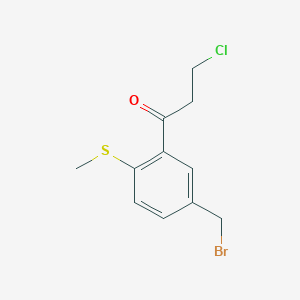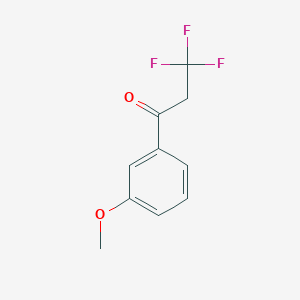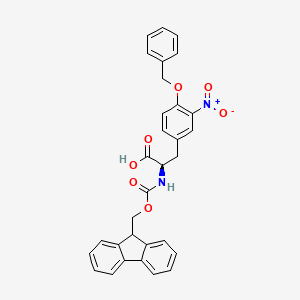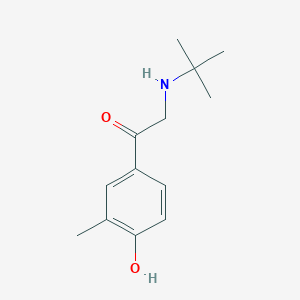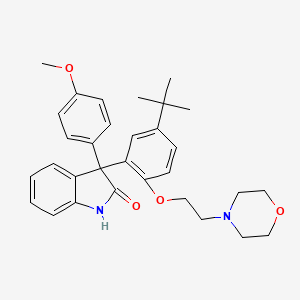
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the indolin-2-one core: This can be achieved through cyclization reactions involving appropriate starting materials.
Substitution reactions: Introducing the tert-butyl, morpholinoethoxy, and methoxyphenyl groups through nucleophilic substitution or other suitable methods.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or morpholinoethoxy groups.
Reduction: Reduction reactions could target the indolin-2-one core or other functional groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible applications in drug development, particularly for targeting specific proteins or pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Binding to proteins: Inhibiting or activating enzymes or receptors.
Modulating pathways: Affecting signaling pathways within cells.
Cellular effects: Inducing apoptosis, altering cell cycle progression, or other cellular responses.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)-3-phenylindolin-2-one: Lacks the tert-butyl and morpholinoethoxy groups.
3-(5-tert-Butyl-2-hydroxyphenyl)-3-(4-methoxyphenyl)indolin-2-one: Has a hydroxyl group instead of the morpholinoethoxy group.
Uniqueness
The presence of the tert-butyl and morpholinoethoxy groups in 3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, or improved pharmacokinetic properties.
特性
分子式 |
C31H36N2O4 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC名 |
3-[5-tert-butyl-2-(2-morpholin-4-ylethoxy)phenyl]-3-(4-methoxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C31H36N2O4/c1-30(2,3)23-11-14-28(37-20-17-33-15-18-36-19-16-33)26(21-23)31(22-9-12-24(35-4)13-10-22)25-7-5-6-8-27(25)32-29(31)34/h5-14,21H,15-20H2,1-4H3,(H,32,34) |
InChIキー |
GBDYEVIVDCFIHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCN2CCOCC2)C3(C4=CC=CC=C4NC3=O)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


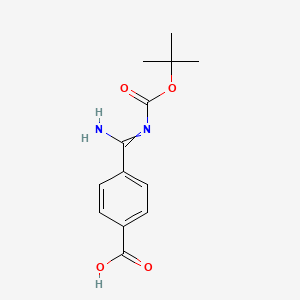


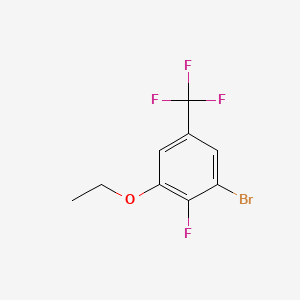
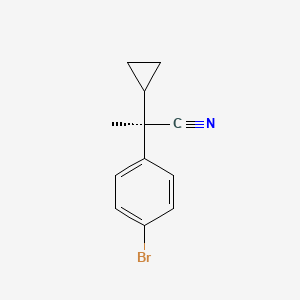
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)

